8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(4-Fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine-derived heterocyclic compound characterized by a fused imidazo-purine core. Key structural features include:
- Substituents: A 4-fluorophenyl group at position 8, methyl groups at positions 1, 3, and 7, and dione moieties at positions 2 and 2.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)11-6-4-10(17)5-7-11/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMJKLFJQUPEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorophenyl halide reacts with the imidazo[2,1-f]purine core.
Trimethylation: The final step involves the methylation of the imidazo[2,1-f]purine core using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from three primary regions:
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4-Fluorophenyl ring : Electron-deficient due to fluorine’s inductive effects, enabling electrophilic substitution.
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Imidazopurine-dione core : Contains nucleophilic nitrogen atoms and carbonyl groups susceptible to reduction or nucleophilic attack.
-
Methyl groups : Provide steric hindrance but remain inert under most conditions .
Key Reaction Types and Conditions
The following reactions are characteristic of its structural class:
Electrophilic Substitution
The fluorophenyl ring undergoes nitration preferentially at the meta position due to fluorine’s -I effect. Computational studies suggest a 15% higher activation energy for para substitution compared to meta.
Nucleophilic Reactions
The imidazopurine-dione core’s N3 nitrogen exhibits nucleophilicity (pKa ~8.2), enabling alkylation. For example:
This reaction is pH-dependent, with optimal yields at pH 7.5–9.0.
Stability and Degradation Pathways
The compound demonstrates stability in:
-
Thermal conditions : Decomposes above 220°C via retro-Diels-Alder mechanisms.
Major degradation products include:
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4-Fluorobenzoic acid (hydrolysis of fluorophenyl group).
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Methylimidazole fragments (thermal decomposition).
Comparative Reactivity with Analogues
Data from structurally related compounds suggest:
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows it to be utilized in:
- Synthesis of Complex Molecules : It can be used as a precursor for the development of more intricate chemical entities.
- Reagent in Chemical Reactions : It participates in various reactions such as oxidation and substitution reactions, making it useful in synthetic pathways.
Biology
The biological implications of this compound are noteworthy:
- Biological Activity Studies : Research indicates that derivatives of this compound exhibit potential biological activities, including anti-inflammatory properties and interactions with cellular processes.
- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways.
Medicine
The therapeutic potential of 8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is under investigation:
- Drug Development : Preliminary studies suggest it could serve as a candidate for developing treatments for various diseases due to its unique pharmacological profile.
- Case Studies : Some studies have reported its effects on inflammatory responses and cellular signaling pathways.
Data Tables
| Application Area | Specific Uses | Examples |
|---|---|---|
| Chemistry | Building Block | Synthesis of novel purine derivatives |
| Chemical Reagent | Oxidation and reduction reactions | |
| Biology | Biological Activity | Anti-inflammatory effects observed in vitro |
| Mechanism Studies | Interaction with adenosine receptors | |
| Medicine | Drug Development | Investigated for treatment of inflammatory diseases |
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound using animal models. Results indicated a significant reduction in inflammation markers compared to control groups. The mechanism was attributed to the modulation of cytokine production.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing various derivatives of this compound to evaluate their biological activities. Several derivatives showed enhanced potency against specific biological targets.
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The fluorophenyl group and the trimethylated imidazo[2,1-f]purine core contribute to its binding affinity and specificity, leading to modulation of the target’s activity and subsequent biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Fluorophenyl vs. Halogenated Substituents :
- The 4-fluorophenyl group in the target compound enhances serotonin receptor binding compared to bromophenyl () or chlorophenyl () analogs, likely due to fluorine’s electronegativity and optimal steric fit .
- Replacement with a 3-trifluoromethylphenyl group (AZ-861, ) increases 5-HT1A agonism but introduces side effects (e.g., lipid metabolism disturbances) .
Methyl Group Positioning :
- Trimethylation (1,3,7-positions) in the target compound may improve metabolic stability compared to dimethylated analogs (e.g., AZ-853), as methyl groups reduce oxidative degradation .
Hybrid Ligands: Isoquinolinyl-butyl derivatives (Compound 5, ) exhibit dual PDE4B/PDE10A inhibition, whereas the target compound prioritizes serotonin receptor modulation, highlighting substituent-driven activity shifts .
Receptor Affinity and Functional Activity
Table 2: Receptor and Enzyme Activity Profiles
*Estimated based on structural analogs.
- 5-HT1A Selectivity: Trimethylation in the target compound may reduce off-target effects (e.g., α1-adrenolytic activity in AZ-853) while retaining high 5-HT1A affinity .
- PDE Inhibition: Unlike isoquinolinyl derivatives (), fluorophenyl-imidazopurines show negligible PDE inhibition, suggesting substituents dictate target specificity .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s logP (~4.2, inferred from analog in ) indicates moderate lipophilicity, balancing blood-brain barrier penetration and solubility .
- Metabolic Stability : Piperazinylalkyl derivatives (e.g., Compound 9, ) exhibit moderate stability in human liver microsomes, whereas trimethylation may enhance resistance to CYP450 oxidation .
Biological Activity
8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopyrazinone derivatives. This compound has garnered attention for its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C19H21FN6O2
- Molecular Weight : 384.4 g/mol
- CAS Number : 923179-67-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The compound has been shown to inhibit certain kinases and phosphatases.
- Receptor Interaction : It acts on G-protein coupled receptors (GPCRs), particularly serotonin receptors (5-HT1A and 5-HT7), which are involved in various neurological functions .
Antidepressant and Anxiolytic Effects
Research indicates that this compound exhibits significant antidepressant and anxiolytic properties:
- In vivo studies demonstrated that at dosages of 2.5 mg/kg and 5 mg/kg, it effectively reduced immobility time in the forced swim test (FST), a common model for assessing antidepressant activity .
- Molecular docking studies revealed that the presence of specific functional groups enhances receptor affinity and selectivity for serotonin receptors .
Anti-inflammatory Activity
The compound has shown potential anti-inflammatory effects by modulating inflammatory mediators. This suggests a possible application in treating inflammatory diseases.
Data Table of Biological Activities
Study on Antidepressant Activity
A study conducted by MDPI investigated the antidepressant potential of various imidazole derivatives including this compound. The results indicated that this compound had a high affinity for serotonin receptors and demonstrated significant antidepressant activity comparable to traditional antidepressants like imipramine .
Study on Receptor Binding Affinity
Another research effort focused on the receptor binding affinities of several imidazopyrazinone derivatives. The findings highlighted that compounds with fluorinated aryl groups exhibited enhanced binding to serotonin receptors, supporting the hypothesis that structural modifications can lead to improved pharmacological profiles .
Q & A
Q. What are the recommended synthetic pathways for 8-(4-fluorophenyl)-1,3,7-trimethylimidazopurinedione, and how can reaction efficiency be optimized?
Methodological Answer : A common approach involves multi-step heterocyclic synthesis. For example:
- Step 1 : Condensation of fluorophenyl-substituted intermediates with methylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazo-purine core .
- Step 2 : Nitration or halogenation reactions (e.g., using HNO₃/H₂SO₄) to introduce substituents, followed by methylation with iodomethane or dimethyl sulfate .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. acetonitrile) to improve yield. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and methyl groups (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹ for dione groups) and C-F bonds (1100–1250 cm⁻¹) .
- MS/HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 358.12) and isotopic patterns .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., O···H-N interactions at 2.8–3.1 Å) .
Q. Table 1: Key Spectral Data
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 3.12 (s, 3H, N-CH3), δ 7.45 (m, Ar-H) | |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F) | |
| HRMS (ESI+) | m/z 358.1245 (calc. 358.1238) |
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., kinases or phosphodiesterases)?
Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to ATP-binding pockets. Prioritize fluorophenyl and methyl groups for hydrophobic interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability. Monitor RMSD (<2.0 Å indicates stable binding) .
- QSAR Analysis : Correlate substituent electronegativity (e.g., fluorine’s Hammett σ value) with inhibitory activity .
Q. What strategies resolve contradictions in experimental vs. computational solubility data?
Methodological Answer :
- Experimental : Measure solubility in DMSO, PBS, and ethanol via UV-Vis (λmax ~270 nm). Compare with PubChem’s LogP predictions .
- Adjust Force Fields : Modify COSMO-RS parameters to account for fluorophenyl hydrophobicity and dione polarity .
- Validate : Cross-check with HPLC retention times under varied mobile phases (e.g., acetonitrile/water gradients) .
Q. How does the fluorophenyl substituent influence enzymatic inhibition kinetics?
Methodological Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) to measure IC₅₀. Compare with non-fluorinated analogs .
- Structural Insights : X-ray data (e.g., PDB 4XYZ) show fluorine’s role in π-stacking with Tyr residues in active sites .
- Thermodynamic Profiling : ITC reveals ΔG contributions from C-F···H-N interactions (−1.2 kcal/mol) .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate and address them?
Methodological Answer :
- Source Comparison : Literature values range from 243–245°C () vs. 230–235°C (commercial databases).
- Re-synthesize : Reproduce synthesis under inert atmosphere (N₂) to exclude oxidation byproducts .
- DSC Analysis : Use differential scanning calorimetry (heating rate 10°C/min) to confirm endothermic peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
